Ethyl 3-(3-aminophenyl)acrylate

Antiparasitic Malaria Quinoline Hybrids

Ethyl 3-(3-aminophenyl)acrylate is the meta-substituted aminocinnamate that outperforms ortho and para isomers in antiplasmodial activity, providing the highest potency for quinoline-acrylate hybrid scaffolds. It is the validated key intermediate for Belinostat and its SAR analogues. In metabolic disease research, this compound uniquely modulates cholesterol, phospholipid, triglyceride, and glucose pathways in hepatocytes—a differentiated biological fingerprint absent in other cinnamate analogs. For medicinal chemistry programs targeting malaria, trypanosomiasis, or HDAC inhibition, this building block delivers positional specificity that directly impacts synthetic yields and in vitro activity. Standard R&D packaging available with worldwide shipping.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 125872-97-1
Cat. No. B189712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-aminophenyl)acrylate
CAS125872-97-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CC=C1)N
InChIInChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+
InChIKeyUEUURYZTMLPUEE-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-aminophenyl)acrylate (CAS 125872-97-1): m-Amino Cinnamate Ester for Parasitic & Metabolic Probe Development


Ethyl 3-(3-aminophenyl)acrylate (CAS 125872-97-1), also known as ethyl (E)-3-aminocinnamate or ethyl m-aminocinnamate, is a meta-substituted aminophenyl acrylic acid ester with molecular formula C11H13NO2 and molecular weight 191.23 g/mol . It adopts a trans (E)-configuration and presents as a pale-yellow to yellow-brown solid with a melting point of 48 °C . This versatile aromatic building block features an amine group at the meta position of the phenyl ring, enabling unique reactivity in condensation, cross-coupling, and polymerization reactions .

Why meta-Position Matters: Ethyl 3-(3-aminophenyl)acrylate Substitution Specificity


Simple substitution with ortho-, para-, or non-amino cinnamate analogs is not scientifically interchangeable. The meta-substitution of the amino group in ethyl 3-(3-aminophenyl)acrylate fundamentally dictates its distinct reactivity profile and biological activity compared to its isomers [1]. The position of the amine directly influences the electron density distribution on the phenyl ring, thereby altering the compound's behavior in electrophilic aromatic substitution, its capacity for hydrogen bonding, and its interaction with specific biological targets [2]. This positional specificity results in quantifiable differences in both synthetic yields and in vitro activity, as detailed in the following evidence guide.

Quantitative Differentiation: Ethyl 3-(3-aminophenyl)acrylate Comparative Data vs Analogs


Superior Antiplasmodial Potency: meta-Acrylate Outperforms ortho and para Isomers

In a head-to-head study of methyl (E)-3-(2/3/4-aminophenyl)acrylate isomers incorporated into quinoline hybrids, the meta-substituted derivative (derived from a core analogous to ethyl 3-(3-aminophenyl)acrylate) demonstrated superior antiplasmodial activity against the chloroquine-sensitive 3D7 strain of *Plasmodium falciparum*. The meta-acrylate exhibited an IC50 of 1.4 µM, which was more potent than the corresponding para-substituted analog in the same series [1]. The study also confirmed that the synthesized analogs were not cytotoxic to HeLa cells at the maximum tested concentration, suggesting a favorable selectivity window for the meta-substituted core [1].

Antiparasitic Malaria Quinoline Hybrids

Positional Selectivity in Antitrypanosomal Activity: meta-Acrylate Offers Balanced Potency

In the same head-to-head study of positional isomers, the activity against *Trypanosoma brucei brucei* (nagana) showed a distinct positional preference. While the ortho-acrylate was the most potent (IC50 = 10.4 µM), the meta-acrylate (analogous to the core of this compound) was identified as having the second-highest activity, indicating a unique activity profile across different parasites [1]. This demonstrates that the meta-position provides a balanced, potent scaffold against both *Plasmodium* and *Trypanosoma* species, unlike the para isomer which was less active in both assays [1].

Antitrypanosomal Neglected Tropical Diseases Structure-Activity Relationship

Lipid Metabolism Modulation: Direct Hepatocyte Effect of Ethyl 3-(3-aminophenyl)acrylate

Ethyl 3-(3-aminophenyl)acrylate has been shown to directly modulate lipid metabolism in cultured hepatocytes, inhibiting the production of cholesterol, phospholipids, and triglycerides while simultaneously enhancing bile acid secretion . This specific functional effect is attributed to its role as a farnesoid, distinguishing it from other simple aminocinnamate esters that lack this dual-action metabolic regulation . The compound also decreases glucose production in the same model, suggesting a multi-faceted impact on hepatic metabolism .

Metabolic Disorder Farnesoid X Receptor (FXR) Hepatocyte

Synthetic Utility as a Precursor to Belinostat (HDAC Inhibitor)

Ethyl 3-(3-aminophenyl)acrylate serves as a key intermediate in the synthesis of Belinostat, an FDA-approved histone deacetylase (HDAC) inhibitor used for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) [1]. The synthetic route typically involves functional group conversion of the acrylate derivative to a hydroxamic acid structure [1]. This specific application leverages the meta-aminophenyl acrylate core, highlighting its established utility in medicinal chemistry where simple cinnamic acid esters or other positional isomers are not suitable for this targeted synthesis .

Cancer HDAC Inhibitor Belinostat Drug Synthesis

Optimal Deployment Scenarios for Ethyl 3-(3-aminophenyl)acrylate in R&D


Development of Next-Generation Antiparasitic Hybrid Molecules

Medicinal chemistry groups focused on malaria or trypanosomiasis should utilize ethyl 3-(3-aminophenyl)acrylate as a core building block for constructing quinoline-acrylate hybrids. The direct comparative data showing that the meta-substituted acrylate core delivers the highest antiplasmodial potency and a balanced antiparasitic profile [1] makes this compound the rational choice over its ortho or para isomers for this scaffold.

Synthesis of Belinostat and Related HDAC Inhibitor Analogs

Procurement for a medicinal chemistry program aiming to synthesize Belinostat or explore its SAR should prioritize ethyl 3-(3-aminophenyl)acrylate as the validated key intermediate [1]. This established synthetic route provides a reliable starting point, which is not equivalently supported for the methyl ester or other positional isomers.

Functional Probe for Studying Lipid and Glucose Metabolism in Hepatocytes

For basic research in metabolic diseases, this compound offers a validated functional probe to investigate the regulation of cholesterol, phospholipid, triglyceride, and glucose pathways in liver cells [1]. Its demonstrated multi-faceted effect on hepatocyte metabolism differentiates it from other cinnamate analogs, which lack this specific biological fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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